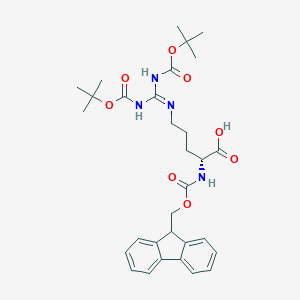

Fmoc-D-Arg(Boc)2-OH

Description

Significance of Arginine Residues in Peptide Structure and Function

Arginine, a semi-essential amino acid, is a vital component of many biologically active peptides and proteins. rsc.orgmdpi.com Its defining feature is the guanidinium (B1211019) group in its side chain, which is positively charged at physiological pH. creative-peptides.comresearchgate.net This positive charge allows arginine residues to form strong ionic bonds and hydrogen bonds, which are critical for stabilizing the three-dimensional structures of proteins and facilitating interactions with other molecules like DNA. researchgate.netnih.govpreprints.org

The functional importance of arginine is diverse. It often resides in the active sites of enzymes, such as GTPases and peroxidases, where it plays a direct role in catalytic activity. nih.govpreprints.org Furthermore, arginine is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule involved in processes like blood pressure regulation and immune responses. nih.govwikipedia.org The presence of arginine is also crucial for the function of T-cells in the immune system. wikipedia.org Due to its properties, arginine is frequently incorporated into the design of therapeutic peptides, including cell-penetrating peptides that can carry drugs across cell membranes. nih.govpreprints.orgchempep.com

Evolution of Protecting Group Strategies for Arginine in Peptide Synthesis

The chemical synthesis of peptides containing arginine has historically posed a significant challenge due to the high reactivity of its guanidinium side chain. acs.org To prevent unwanted side reactions during peptide assembly, this group must be temporarily inactivated or "protected." The development of effective protecting groups for arginine has been a continuous area of research in peptide chemistry. researchgate.net

Early strategies, often employed in what is known as Boc (tert-butoxycarbonyl) chemistry, utilized protecting groups like nitro (NO2) and tosyl (Tos). mdpi.compeptide.com While functional, these groups required harsh acidic conditions, such as treatment with hydrofluoric acid (HF), for their removal, which could sometimes damage the newly synthesized peptide. mdpi.compeptide.com

The advent of Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS) necessitated the development of new protecting groups for arginine that were compatible with the milder basic conditions used to remove the Fmoc group from the growing peptide chain. iris-biotech.de This led to the introduction of sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl). chempep.comthermofisher.com Among these, Pbf has become widely used due to its relative ease of removal under moderately acidic conditions at the end of the synthesis. chempep.compeptide.comresearchgate.net

The use of two Boc groups to protect the arginine side chain, as seen in Fmoc-D-Arg(Boc)2-OH, represents another strategy. This approach aims to thoroughly mask the reactivity of the guanidinium group. acs.org However, the bulky nature of these protecting groups can sometimes present challenges during the coupling reaction. advancedchemtech.com

Contextualizing this compound within Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in a laboratory setting. rsc.org In this technique, the peptide is built step-by-step while anchored to a solid support, or resin. The process involves a repeating cycle of coupling a new, protected amino acid and then removing the temporary protecting group from its alpha-amino end to allow for the next coupling reaction. iris-biotech.deiris-biotech.de

The "Fmoc" part of this compound is the temporary protecting group on the alpha-amino group. It is stable during the coupling step but can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. rsc.orgmdpi.com This deprotection step exposes a new amino group on the growing peptide chain, ready for the next amino acid to be added.

The "(Boc)2" part of the name refers to the two tert-butoxycarbonyl groups that protect the arginine side chain. These are considered "permanent" protecting groups during the chain elongation process, as they are resistant to the basic conditions used to remove the Fmoc group. iris-biotech.de At the very end of the synthesis, once the desired peptide sequence is complete, the peptide is cleaved from the solid support, and all the permanent side-chain protecting groups, including the Boc groups on arginine, are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA). mdpi.comthermofisher.com

This compound is specifically used when the D-enantiomer of arginine is required in the peptide sequence. The use of this di-Boc protected derivative is one of several strategies to manage the reactive arginine side chain during Fmoc-SPPS. acs.org While effective, the steric bulk of the two Boc groups can sometimes slow down the coupling reaction, potentially requiring longer reaction times or specific coupling reagents to ensure the efficient incorporation of the arginine residue into the peptide chain. advancedchemtech.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C30H38N4O8 | iris-biotech.de |

| Molecular Weight | 582.66 g/mol | iris-biotech.de |

| CAS Number | 1263047-29-5 | iris-biotech.de |

| Appearance | White to off-white solid | medchemexpress.com |

| Purity | ≥97% | chemsrc.com |

| Storage Temperature | -20°C | iris-biotech.de |

Properties

IUPAC Name |

(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAALELGEWGQEG-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586504 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-34-3 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Arg Boc 2 Oh

Guanylation Strategies in Fmoc-D-Arg(Boc)2-OH Synthesis

The introduction of the protected guanidino moiety onto an ornithine precursor is a key step. Several reagents have been developed for this transformation, each with distinct characteristics.

Utilization of N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea

A widely adopted method for the synthesis of this compound involves the guanylation of an appropriately protected D-ornithine derivative with N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. This reagent efficiently transfers the di-Boc-protected guanidino group to the δ-amino group of the ornithine side chain.

For instance, Fmoc-D-Orn-OAllyl has been successfully coupled with N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea to generate the desired product. nih.gov Similarly, Z-Orn-OH has been used as a starting material, reacting with this guanylating agent to produce Z-Arg(Boc)2-OH, which can then be converted to the Fmoc-protected analogue. researchgate.net This approach is also applicable to the synthesis of aza-arginine precursors, where 3-aminopropanol is guanylated with N,N′-bis-Boc-S-methylisothiourea as a key step. researchgate.net

Table 1: Examples of Guanylation using N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea

| Starting Material | Product | Reference |

| Fmoc-D-Orn-OAllyl | This compound | nih.gov |

| Z-Orn-OH | Z-Arg(Boc)2-OH | researchgate.net |

| 3-aminopropanol | 3-(Nω,Nω-di-Boc-guanidyl)propanal precursor | researchgate.net |

Application of N,N′-di-Boc-N″-triflyguanidine

N,N′-di-Boc-N″-triflylguanidine is another powerful reagent for the guanylation of amines. orgsyn.org Its high reactivity allows for the efficient conversion of ornithine precursors to the corresponding di-Boc-protected arginine derivatives under mild conditions.

A notable application is the preparation of Fmoc-Arg(Boc)2-OH from Fmoc-Orn·HCl in the presence of diisopropylethylamine (DIEA), which proceeds in excellent yield. researchgate.netresearchgate.net This method provides an efficient and economical route to the target compound. researchgate.netresearchgate.net The synthesis of an aza-arginine precursor has also been achieved using this reagent, where N-Fmoc-N′-(3-aminopropyl)hydrazine is guanylated with N,N′-di-Boc-N″-Tf-guanidine. kirj.ee

Table 2: Synthesis utilizing N,N′-di-Boc-N″-triflyguanidine

| Starting Material | Reagent | Product | Yield | Reference |

| Fmoc-Orn·HCl | N,N′-di-Boc-N″-triflyguanidine, DIEA | Fmoc-Arg(Boc)2-OH | "perfect yield" | researchgate.netresearchgate.net |

| N-Fmoc-N′-(3-aminopropyl)hydrazine | N,N′-di-Boc-N″-Tf-guanidine, TEA | N-Fmoc-N′-(3-(Nω,Nω-di-Boc-guanydil)propyl)hydrazine | 66% | kirj.ee |

Guanylation of Ornithine Precursors in this compound Preparation

A common precursor is Fmoc-D-Ornithine, which can be guanylated to directly yield the final product. researchgate.netresearchgate.net Alternatively, strategies involving the guanylation of a Cu(II)-ornithine complex have been reported. researchgate.net This is followed by the introduction of the Fmoc group to the α-amino group. researchgate.net This two-step approach, involving guanylation followed by Nα-protection, provides a versatile route to various protected arginine derivatives. researchgate.net The use of an ornithine precursor where the α-amino group is protected by a Z-group and the carboxyl group is an allyl ester has also been demonstrated. nih.gov

The in situ conversion of ornithine to arginine within a peptide sequence is another advanced strategy. acs.org This involves incorporating a protected ornithine residue, such as Fmoc-Orn(NVOC)-OH, into the peptide chain, followed by deprotection and subsequent guanylation of the side chain. acs.org This can circumvent issues with the coupling efficiency of pre-formed Fmoc-Arg(Boc)2-OH. acs.org

Stepwise Synthetic Approaches for this compound

The synthesis of this compound requires careful management of protecting groups on both the α-amino and the guanidino functionalities.

Sequential Protection Strategies for Guanidino and α-Amino Groups

The synthesis of this compound often involves a stepwise protection sequence. A common route starts with D-Arginine hydrochloride, which is first esterified. chemicalbook.com The α-amino group is then protected with a Boc group, followed by the introduction of the Pbf protecting group on the guanidino moiety. chemicalbook.com After a series of deprotection and protection steps, the Fmoc group is finally introduced onto the α-amino group. chemicalbook.com

Another approach involves the initial protection of the ornithine side chain. For instance, a Cu(II)-ornithine complex can be guanylated, and then the α-amino group is protected with the Fmoc group. researchgate.net This highlights the flexibility in the order of protecting group introduction.

Introduction of Bis-Boc Protecting Groups on the Guanidino Moiety

The bis-Boc protection of the arginine side chain is a key feature of this compound, rendering the guanidinium (B1211019) group less basic and minimizing side reactions during peptide synthesis. nih.gov This protection is typically achieved through the use of specific guanylating agents that already carry the bis-Boc moiety, such as N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea or N,N′-di-Boc-N″-triflyguanidine. nih.govresearchgate.netresearchgate.net

The introduction of these groups is performed on an ornithine precursor, effectively converting the δ-amino group into a bis-Boc-protected guanidino group. researchgate.net The reaction conditions are generally mild, often employing a base like diisopropylethylamine or triethylamine. researchgate.netkirj.ee While effective, the bulky nature of the bis-Boc protected side chain can sometimes lead to lower coupling efficiency during solid-phase peptide synthesis compared to other protecting groups like Pbf.

α-Amino Protection with Fmoc-Cl

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino position of the di-Boc protected D-arginine is a key step in producing the final compound. This reaction is typically performed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as the protecting agent. creative-peptides.com The process involves the reaction of H-D-Arg(Boc)₂-OH with Fmoc-Cl under basic conditions.

A common and effective method utilizes a biphasic solvent system, such as dioxane and water, to facilitate the reaction. The H-D-Arg(Boc)₂-OH is dissolved in the solvent mixture, and a base, typically sodium carbonate, is added to act as a proton scavenger. The reaction is initiated by the addition of Fmoc-Cl, usually at a reduced temperature to control reactivity.

The general procedure is as follows:

The starting material, H-D-Arg(Boc)₂-OH, is dissolved in a dioxane-water (e.g., 4:1) mixture.

The solution is cooled to approximately 0°C.

Sodium carbonate is added, followed by the slow addition of Fmoc-Cl.

The reaction mixture is stirred at a low temperature (0°C) for a period, then allowed to warm to room temperature (25°C) to ensure the reaction proceeds to completion.

Upon completion, the product is typically isolated and purified, often through recrystallization from a solvent system like ethanol-water, to yield the pure this compound.

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound, thereby preventing the incorporation of impurities into the peptide sequence during SPPS. Key parameters that are manipulated include reaction time, temperature, pH, and solvent choice.

A significant challenge in the synthesis and use of Fmoc-Arg(Boc)₂-OH is its tendency to form δ-lactam, an intramolecular cyclization side-product. mdpi.com This side reaction reduces the amount of the desired product and can complicate purification. Studies have shown that Fmoc-Arg(Boc)₂-OH exhibits a high rate of δ-lactam formation, which can lead to lower coupling efficiency during peptide synthesis. mdpi.com Therefore, optimization strategies often focus on minimizing the conditions that promote this side reaction.

Key optimization parameters for the α-amino protection step include:

Temperature Control : Initiating the reaction at 0°C helps to control the initial exothermic reaction and minimize the formation of byproducts. Allowing the reaction to proceed at room temperature ensures completion.

Reagent Stoichiometry : Using a slight excess of Fmoc-Cl (e.g., 1.1 equivalents) ensures complete conversion of the starting material, while a larger excess of a mild base like sodium carbonate (e.g., 3.0 equivalents) maintains the necessary alkaline conditions without being overly harsh.

Solvent System : A biphasic system of dioxane and water is effective for this reaction, providing a suitable medium for both the amino acid derivative and the reagents.

The following table summarizes a set of conditions used for the synthesis, which have been shown to produce good yields.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Dioxane/H₂O (4:1) | |

| Base | Sodium Carbonate (3.0 equiv.) | |

| Protecting Agent | Fmoc-Cl (1.1 equiv.) | |

| Temperature | 0°C initially, then 25°C | |

| Time | 6 hours | |

| Reported Yield | 75–80% |

Alternative Preparative Routes for this compound and Economic Considerations

While direct Fmoc protection of H-D-Arg(Boc)₂-OH is a viable route, alternative synthetic strategies have been developed to improve efficiency and reduce costs. These alternatives often involve a different sequence of protecting group installation and may use different reagents.

One notable alternative route involves a multi-step process beginning with the esterification of D-arginine. This method, adapted from a patented process, proceeds through the following sequence:

Esterification : D-arginine is first esterified, for example, with ethanol (B145695) and HCl.

Boc Protection : The guanidino group of the arginine ester is protected with Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Fmoc Introduction : The α-amino group is then protected using an activated Fmoc reagent, such as Fmoc-OSu.

Saponification : Finally, the ester is hydrolyzed under basic conditions (pH 10–12) to yield the free carboxylic acid, Fmoc-D-Arg(Boc)₂-OH.

Another alternative approach reported for the synthesis of a related precursor, Fmoc-aza-Arg(Boc)₂, utilizes the alkylation of protected hydrazines. kirj.eeresearchgate.net This pathway is shorter and avoids condensation and reduction steps, and does not require certain expensive oxidizing reagents that are used in other methods like reductive amination. kirj.eeresearchgate.net While this is for an aza-amino acid analogue, the principles of developing shorter, more efficient synthetic routes are broadly applicable and highlight the ongoing search for improved methodologies.

The following table provides a comparison between the direct protection method and the alternative esterification route.

| Feature | Direct α-Amino Protection | Alternative Route (via Esterification) | Reference |

|---|---|---|---|

| Starting Material | H-D-Arg(Boc)₂-OH | D-Arginine | |

| Key Steps | Single step α-amino protection | Esterification, Boc protection, Fmoc introduction, Saponification | |

| Boc₂O Usage | (Used in prior step to make starting material) | Reduced usage (1.1 equiv.) | |

| Reported Yield | 75–80% | 80–85% | |

| Economic Advantage | Fewer steps from intermediate | Higher yield, less Boc₂O |

Application in Solid Phase Peptide Synthesis Spps

Challenges in Incorporating Arginine Residues with Fmoc-D-Arg(Boc)2-OH

Minimizing Side Reactions During Peptide Elongation

The guanidino moiety of arginine is characterized by its strong basicity and nucleophilicity, making it susceptible to various side reactions during SPPS. These include alkylation by reactive species generated during coupling or deprotection steps, and the formation of ornithine or lactam byproducts nih.govresearchgate.net. To mitigate these issues, the guanidino group is typically protected.

The use of two tert-butyloxycarbonyl (Boc) groups on the guanidino nitrogen atoms, as in Fmoc-D-Arg(Boc)₂-OH, serves to shield this highly reactive functional group. This di-Boc protection strategy aims to prevent electrophilic attack on the guanidino nitrogens, thereby reducing the likelihood of side reactions during the repetitive cycles of Fmoc deprotection and amino acid coupling nih.govacs.org. While the Boc groups offer protection, their effectiveness in minimizing specific side reactions like δ-lactam formation has been a subject of comparative study.

Research comparing different arginine protecting groups, such as Fmoc-D-Arg(Boc)₂-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(NO₂) -OH, has highlighted varying propensities for side reactions. For instance, one study indicated that Fmoc-D-Arg(Boc)₂-OH exhibited the fastest kinetics for δ-lactam formation, reaching 60% within 120 minutes, which significantly impacted its coupling efficiency nih.gov. In contrast, other protecting groups like Pbf or NO₂ demonstrated lower δ-lactam formation rates and higher coupling efficiencies under similar conditions nih.gov. This suggests that while the Boc₂ protection strategy inherently shields the guanidino group, its specific application in Fmoc-SPPS may present a different balance of side reactions compared to other commonly used protecting groups.

Impact of Fmoc-D-Arg(Boc)₂-OH on Peptide Quality and Yield

A comparative analysis of arginine derivatives revealed significant differences in coupling efficiency and the extent of δ-lactam formation. While Fmoc-D-Arg(Boc)₂-OH is a recognized building block for peptide synthesis, including in the production of etelcalcetide (B607377) google.comgoogleapis.com, its performance in terms of coupling efficiency can be lower compared to other derivatives when specific side reactions are considered.

Table 1: Comparative Coupling Efficiency and δ-Lactam Formation for Arginine Derivatives in SPPS

| Arginine Derivative | Coupling Efficiency (%) (after 120 min) | δ-Lactam Formation (%) (after 120 min) |

| Fmoc-D-Arg(Boc)₂-OH | 28 | 60 |

| Fmoc-Arg(Pbf)-OH | >99 | ~12 (at 30 min) |

| Fmoc-Arg(NO₂) -OH | >99 | 8 |

Data adapted from research comparing arginine protection strategies in SPPS nih.gov. Coupling efficiency and δ-lactam formation were assessed after 120 minutes of reaction time, except where noted.

This data illustrates that while Fmoc-D-Arg(Boc)₂-OH provides protection to the guanidino group, its propensity for δ-lactam formation can lead to significantly lower coupling efficiencies compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂) -OH. Consequently, the use of Fmoc-D-Arg(Boc)₂-OH may necessitate optimized coupling conditions or double coupling steps to achieve comparable yields and purity, especially in complex sequences or when high fidelity is critical biotage.com. The choice of protecting group thus involves a trade-off between the inherent protection mechanism and its impact on the efficiency of the coupling reaction.

Compound List

Fmoc-D-Arg(Boc)₂-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(NO₂) -OH

Arginine (Arg)

Trifluoroacetic acid (TFA)

tert-butyloxycarbonyl (Boc)

2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

1,2-dimethylindole-3-sulfonyl (MIS)

2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc)

4-methoxy-2,3,6-trimethylbenzene-sulfonic amide (Mtr)

Protecting Group Strategies and Chemical Stability of Fmoc D Arg Boc 2 Oh

Orthogonal Protection Scheme of Fmoc-D-Arg(Boc)2-OH

This compound features two key protecting groups: the Fmoc group on the α-amino terminus and two Boc groups on the guanidino side chain of D-arginine. This arrangement is designed to be orthogonal, meaning that the removal of one type of protecting group does not interfere with the other.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino terminus of amino acids in SPPS nih.govpeptide.combiosynth.comchempep.com. It is stable under the acidic conditions typically employed for side-chain deprotection and peptide cleavage. The Fmoc group is removed using a mild base, most commonly a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) nih.govpeptide.comgoogle.com. This deprotection step occurs after each amino acid coupling cycle, liberating the α-amino group for the next coupling reaction biosynth.comchempep.com. The cleavage mechanism involves base-induced β-elimination, releasing dibenzofulvene and carbon dioxide. Piperidine acts as a scavenger for the reactive dibenzofulvene byproduct peptide.comchempep.com. The release of the Fmoc group also provides a chromophore that can be monitored spectrophotometrically, aiding in the assessment of synthesis progress nih.govchempep.com.

The guanidino group of arginine is highly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis, such as acylation, alkylation, or cyclization mdpi.comreddit.compeptide.com. In this compound, two tert-butyloxycarbonyl (Boc) groups are attached to the guanidino moiety. These Boc groups are acid-labile and are designed to remain intact during the base-mediated Fmoc deprotection steps biosynth.comchempep.com. They are typically removed during the final cleavage of the peptide from the resin, which is carried out using strong acidic conditions, most commonly trifluoroacetic acid (TFA) biosynth.compeptide.comnih.gov. The TFA cleavage cocktail usually includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to trap the reactive carbocations generated from the Boc groups, thereby preventing alkylation of sensitive amino acid side chains sigmaaldrich.com. The Boc groups are stable to the basic conditions used for Fmoc removal biosynth.comchempep.com.

Stability Profile of this compound in Solution

The stability of protected amino acid derivatives in solution is critical for their use in automated peptide synthesizers and for long-term storage.

This compound exhibits moderate stability in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP, sometimes referred to as NBP) mdpi.comresearchgate.netresearchgate.net. Studies indicate that solutions of this compound in DMF or NBP can be kept for up to one week without significant degradation, making them compatible with standard peptide synthesizers and industrial manufacturing mdpi.comresearchgate.net. However, over longer periods, degradation can occur, leading to the formation of mono-Boc protected byproducts mdpi.comresearchgate.net. Research suggests that degradation may be slightly more pronounced in NBP compared to DMF over extended storage times mdpi.comresearchgate.net. For instance, one study reported that after 7 days at room temperature, Fmoc-Arg(Boc)2-OH showed approximately 10-12% degradation, forming mono-Boc byproducts, whereas other arginine derivatives like Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH remained entirely stable under identical conditions mdpi.com.

Table 1: Stability of Fmoc-Arg(X)-OH in DMF and NBP at Room Temperature

| Compound | Solvent | Time (days) | Degradation (%) | Primary Byproduct | Reference |

|---|---|---|---|---|---|

| Fmoc-Arg(Boc)2-OH | DMF | 7 | ~10-12 | Mono-Boc protected byproduct | mdpi.comresearchgate.net |

| Fmoc-Arg(Boc)2-OH | NBP | 7 | ~10-12 | Mono-Boc protected byproduct | mdpi.comresearchgate.net |

| Fmoc-Arg(NO2)-OH | DMF/NBP | 7 | 0 | N/A | mdpi.com |

Note: Degradation percentages are approximate and based on reported observations.

Several factors can influence the stability of this compound:

Temperature: Elevated temperatures can accelerate degradation. Storage at refrigerated temperatures (2-8°C) or freezing is generally recommended for long-term preservation of purity apnbiotech.com.

Time: As noted, degradation is time-dependent. Solutions prepared for immediate use are generally more stable than those stored for extended periods mdpi.comresearchgate.net.

Presence of Additives: While not typically stored with additives, the presence of residual bases (e.g., from incomplete washing after Fmoc deprotection) or moisture can negatively impact stability.

Side Reaction Mechanisms in this compound Chemistry

Despite its utility, the use of this compound can be associated with certain side reactions, some inherent to arginine chemistry and others related to the protecting groups or coupling process.

δ-Lactam Formation: Arginine derivatives, particularly when coupled, can be prone to forming a six-membered ring (δ-lactam) between the guanidino group and the activated carboxyl group of the preceding amino acid. This side reaction is a significant concern as it leads to truncated or modified peptides mdpi.com. Fmoc-Arg(Boc)2-OH has been reported to exhibit a relatively fast kinetics of δ-lactam formation, which can result in low coupling efficiency mdpi.com.

Racemization: While arginine is generally considered less prone to racemization during activation and coupling compared to some other amino acids, it can still occur, especially under harsh coupling conditions or prolonged reaction times nih.govpeptide.com. The use of the D-enantiomer (D-Arg) means that any racemization would lead to the formation of the undesired L-enantiomer.

Incomplete Deprotection/Protection Issues: Incomplete Fmoc deprotection can lead to the incorporation of Fmoc-protected amino acids into the growing peptide chain, resulting in truncated peptides. Conversely, incomplete removal of the Boc groups during final cleavage will leave the guanidino side chain protected in the final peptide product.

Fmoc Cleavage Byproducts: The dibenzofulvene formed during Fmoc cleavage can react with the deprotected amine, leading to side products if not efficiently scavenged by piperidine peptide.comchempep.com.

δ-Lactam Formation During Coupling with Fmoc-D-Arg(Boc)₂-OH

Arginine is prone to a side reaction known as δ-lactam formation during peptide coupling. This process involves the intramolecular cyclization of the activated carboxyl group of arginine with its own guanidino nitrogen atom, forming a six-membered ring. This cyclization leads to an inactive lactam derivative, which reduces the yield of the desired peptide and can result in the formation of truncated or modified sequences.

Research indicates that the bis-Boc protection strategy for arginine, as employed in Fmoc-D-Arg(Boc)₂-OH, is particularly susceptible to δ-lactam formation. Studies have shown that Fmoc-D-Arg(Boc)₂-OH exhibits a high propensity for this side reaction, often leading to significantly reduced coupling efficiency. For instance, one study reported that Fmoc-D-Arg(Boc)₂-OH displayed the fastest kinetics of δ-lactam formation, reaching up to 60%, which consequently resulted in a low coupling efficiency of approximately 28% nih.gov. This is in contrast to other protecting groups like NO₂ or Pbf, which generally exhibit lower levels of δ-lactam formation under similar conditions nih.gov. The di-Boc protection on the guanidino group has been identified as inducing more δ-lactam formation compared to other NG-protection methods nih.gov. Consequently, the minimization of this side reaction requires careful optimization of coupling reagents, solvents, and reaction times, and it is often considered an almost inevitable side reaction that needs to be managed on a case-by-case basis nih.gov.

Table 1: Comparison of Arginine Protecting Groups and δ-Lactam Formation Tendency

| Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency (%) | Notes | Reference |

| Fmoc-Arg(Boc)₂-OH | ~60 | ~28 | Fastest kinetics of δ-lactam formation; complete formation of lactam product observed in some cases. | nih.govresearchgate.net |

| Fmoc-Arg(Pbf)-OH | ~12 (at 30 min) | >99 | Slower kinetics for δ-lactam formation compared to (Boc)₂, but still present. | nih.gov |

| Fmoc-Arg(NO₂)-OH | Minimal | >99 | Electron-withdrawing effect minimizes nucleophilicity, reducing side reactions. | nih.gov |

Formation of Mono-Protected Derivatives from Fmoc-D-Arg(Boc)₂-OH

While Fmoc-D-Arg(Boc)₂-OH is designed with two Boc groups for comprehensive protection of the guanidino moiety, it can exhibit limited stability in solution over extended periods or under certain storage conditions. This instability can lead to degradation, a process that may result in the formation of mono-protected derivatives, such as Fmoc-D-Arg(Boc)-OH. Such mono-protected species have been observed to be present even in commercially available samples of the bis-protected compound nih.gov.

The formation of these mono-protected derivatives is typically a consequence of spontaneous or environmentally induced deprotection of one of the Boc groups. This degradation pathway is a consideration for the long-term storage and handling of Fmoc-D-Arg(Boc)₂-OH, as the presence of mono-protected forms could potentially influence subsequent coupling reactions or deprotection strategies. While not a deliberate synthetic strategy, the potential for degradation into mono-protected forms highlights the importance of proper storage conditions (e.g., at or below -15 °C) to maintain the integrity of the bis-protected derivative chemimpex.com.

Deprotection Strategies for the Boc Groups within Fmoc-D-Arg(Boc)₂-OH Containing Peptides

Following the completion of peptide synthesis, the protecting groups on the amino acid side chains must be removed to yield the final, deprotected peptide. For peptides incorporating Fmoc-D-Arg(Boc)₂-OH, the two Boc groups on the arginine side chain are typically removed during the final cleavage and global deprotection step.

The tert-butyloxycarbonyl (Boc) group is known for its acid lability, meaning it can be readily cleaved under acidic conditions. The standard and most widely employed method for removing Boc groups, along with other acid-labile side-chain protecting groups (such as tBu, Trt, and Pbf), involves treatment with strong acids, most commonly trifluoroacetic acid (TFA) thermofisher.com.

A typical deprotection cocktail for Fmoc/tBu-based SPPS includes TFA in combination with scavengers. Scavengers are crucial additives that capture the reactive carbocations (such as tert-butyl cations) generated during Boc deprotection, thereby preventing them from alkylating sensitive amino acid residues like tryptophan, tyrosine, or methionine thermofisher.com. Common scavengers include water, triisopropylsilane (TIS), and dithiothreitol (B142953) (DTT).

Table 2: Common Boc Deprotection Conditions for Arginine Side Chains

| Protecting Group | Deprotection Reagent | Concentration | Time | Notes/Scavengers | Reference |

| Boc (on Arg) | Trifluoroacetic Acid (TFA) | 95% | 1-4 hours | Water (5%), TIS (2.5%), Thioanisole, Phenol, DTT, etc. | thermofisher.com |

| Boc (on Arg) | Trifluoroacetic Acid (TFA) | 95% | 20-30 min | Water (5%), scavengers appropriate for peptide composition | peptide.com |

The deprotection process is generally carried out at room temperature. The exact composition of the TFA cocktail and the reaction time are often optimized based on the specific amino acid sequence of the peptide, particularly if multiple arginine residues or other acid-sensitive residues are present thermofisher.com. For instance, peptides with multiple Arg(Pbf) residues might require longer deprotection times, and similar considerations may apply to Arg(Boc)₂-protected peptides, although Boc is generally considered more labile than Pbf thermofisher.comchempep.com. The acid-labile nature of the Boc group ensures that it can be effectively removed during the final cleavage step, which also liberates the peptide from the solid support and removes any other acid-labile side-chain protecting groups.

Compound List

Fmoc-D-Arg(Boc)₂-OH

Comparative Analysis with Alternative Arginine Derivatives in Fmoc Spps

Comparison of Fmoc-D-Arg(Boc)2-OH with Fmoc-D-Arg(Pbf)-OH

Fmoc-D-Arg(Pbf)-OH is a widely utilized derivative in Fmoc SPPS, making a comparison with this compound essential for synthetic strategy optimization.

The lability of the side-chain protecting group dictates the final cleavage conditions required to deprotect the synthesized peptide fully.

The two tert-butoxycarbonyl (Boc) groups on the guanidino side chain of this compound are removable with trifluoroacetic acid (TFA). nih.gov Typically, a solution of 95% TFA in water is sufficient to cleave the Boc groups within an hour at room temperature. nih.gov In contrast, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group of Fmoc-D-Arg(Pbf)-OH is also cleaved by TFA, but it is known to be more acid-labile than its predecessor, the Pmc group. thermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Complete removal of the Pbf group is generally achieved within 1-4 hours using a high concentration of TFA (typically >95%), often in the presence of scavengers. thermofisher.com For peptides containing multiple Arg(Pbf) residues, longer deprotection times may be necessary. thermofisher.com

| Arginine Derivative | Protecting Group | Typical Deprotection Conditions | Deprotection Time |

|---|---|---|---|

| This compound | di-Boc | TFA-H2O (95:5) | ~1 hour |

| Fmoc-D-Arg(Pbf)-OH | Pbf | TFA (>95%) with scavengers | 1-4 hours |

The bulky nature of the protecting groups can influence the efficiency of the coupling reaction.

The Pbf group in Fmoc-D-Arg(Pbf)-OH is notably bulky, which can sometimes lead to steric hindrance during coupling, especially in sequences with adjacent bulky residues or multiple arginines. chempep.com Despite this, it generally demonstrates high coupling efficiency under standard SPPS conditions. this compound also presents considerable steric bulk due to the two Boc groups. While this can impact coupling kinetics, it is generally considered to have good coupling efficiency. However, one study indicated that Fmoc-Arg(Boc)2-OH had a low coupling efficiency of 28%, which was attributed to rapid δ-lactam formation. nih.gov In contrast, Fmoc-Arg(Pbf)-OH achieved over 99% coupling efficiency after 120 minutes in the same study. nih.gov

| Arginine Derivative | Observed Coupling Efficiency | Factors Influencing Efficiency |

|---|---|---|

| This compound | Can be low (e.g., 28%) due to side reactions. nih.gov | Steric hindrance, propensity for δ-lactam formation. nih.gov |

| Fmoc-D-Arg(Pbf)-OH | High (>99% after 120 min). nih.gov | Bulky Pbf group can cause steric hindrance. chempep.com |

Side reactions are a critical consideration in peptide synthesis, potentially leading to impurities and reduced yields.

A significant side reaction during the activation of arginine derivatives is the formation of a δ-lactam, an intramolecular cyclization that renders the amino acid inactive for coupling. nih.gov Studies have shown that Fmoc-Arg(Boc)2-OH has a very high tendency for δ-lactam formation, with one report indicating 60% formation. nih.gov In contrast, Fmoc-Arg(Pbf)-OH shows a much lower propensity for this side reaction, with about 12% δ-lactam formation observed after 30 minutes. nih.gov

Another important side reaction, particularly in peptides containing tryptophan, is the alkylation of the tryptophan indole (B1671886) ring by the cleaved protecting group during final deprotection. The Pbf group is known to be less prone to causing tryptophan alkylation compared to its predecessor, Pmc. peptide.compeptide.com The use of Fmoc-Trp(Boc)-OH in conjunction with Fmoc-Arg(Pbf)-OH is recommended to further minimize this side reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Arginine Derivative | δ-Lactam Formation Tendency | Tryptophan Alkylation Potential |

|---|---|---|

| This compound | High (e.g., 60%). nih.gov | Less documented, but cleaved Boc cations can potentially alkylate nucleophilic residues. |

| Fmoc-D-Arg(Pbf)-OH | Lower than (Boc)2 (e.g., 12% after 30 min). nih.gov | Reduced compared to Pmc; further minimized with scavengers and Fmoc-Trp(Boc)-OH. peptide.comsigmaaldrich.com |

Comparison of this compound with Fmoc-D-Arg(NO2)-OH

The nitro (NO2) group is one of the older protecting groups for arginine, and its characteristics provide a distinct alternative to the Boc and Pbf groups.

The stability of the protected amino acid in solution and its propensity for side reactions are key performance indicators.

Fmoc-Arg(NO2)-OH exhibits excellent stability in common SPPS solvents like DMF and NBP, showing no degradation over extended periods. nih.gov In contrast, Fmoc-Arg(Boc)2-OH slowly degrades in these solvents over time. nih.gov A major advantage of the NO2 group is its ability to prevent δ-lactam formation, a significant side reaction observed with other arginine derivatives. nih.govresearchgate.net Studies have shown that Fmoc-Arg(NO2)-OH has a much lower tendency for δ-lactam formation compared to both Fmoc-Arg(Pbf)-OH and especially Fmoc-Arg(Boc)2-OH. nih.gov However, a potential side reaction during the removal of the NO2 group can be the conversion of the arginine residue into an aminoguanidino derivative or the reduction of aromatic rings in tryptophan or phenylalanine residues, particularly with catalytic hydrogenation. nih.gov

| Arginine Derivative | Solution Stability (DMF/NBP) | Primary Side Reactions |

|---|---|---|

| This compound | Slowly degrades over time. nih.gov | High tendency for δ-lactam formation. nih.gov |

| Fmoc-D-Arg(NO2)-OH | Highly stable. nih.gov | Prevents δ-lactam formation; potential for ornithine formation or over-reduction during cleavage. nih.govpeptide.com |

The conditions required for deprotection highlight the chemical differences between the protecting groups.

The two Boc groups of this compound are readily removed with standard TFA-based cleavage cocktails. nih.gov The NO2 group, however, is stable to TFA. peptide.com Its removal requires different chemical approaches. Historically, harsh conditions like anhydrous HF were used. peptide.com More contemporary methods include catalytic hydrogenation, though this can lead to side reactions. nih.gov A newer, milder method involves the use of SnCl2 in a mild acidic environment at elevated temperatures, which can be performed while the peptide is still on the resin. nih.govresearchgate.net This difference in cleavage chemistry offers orthogonality, allowing for selective deprotection strategies.

| Arginine Derivative | Protecting Group | Cleavage Conditions | Selectivity/Orthogonality |

|---|---|---|---|

| This compound | di-Boc | TFA-based reagents (e.g., 95% TFA/H2O). nih.gov | Cleaved simultaneously with other acid-labile groups like tBu. |

| Fmoc-D-Arg(NO2)-OH | NO2 | Catalytic hydrogenation or reduction (e.g., SnCl2). nih.govpeptide.com Stable to TFA. peptide.com | Orthogonal to TFA-labile protecting groups, allowing for selective deprotection schemes. |

Comparative Studies with Other Arginine Protecting Groups (e.g., Mtr, Pmc, Tos)

The selection of a side-chain protecting group for arginine is a critical decision in Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While this compound offers a distinct strategy by protecting the guanidinium (B1211019) group via two tert-butyloxycarbonyl (Boc) groups, the most common alternatives are based on arylsulfonyl derivatives. These include the Tosyl (Tos), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups. Each presents a unique profile of lability, stability, and propensity for side reactions.

Deprotection Kinetics and Acid Lability: A primary distinction among these protecting groups is their lability to acid, which dictates the conditions required for their removal during the final cleavage step, typically using trifluoroacetic acid (TFA).

This compound: The two Boc groups are readily cleaved with standard TFA-water mixtures (e.g., 95:5) at room temperature, typically within an hour. nih.gov

Tos (Tosyl): Originating from Boc-chemistry SPPS, the Tos group is highly stable and requires very harsh acidic conditions for removal, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govmdpi.com This makes it largely incompatible with standard Fmoc-SPPS protocols that rely on milder cleavage cocktails to preserve acid-sensitive linkers and other protecting groups.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is significantly more acid-labile than Tos but still requires prolonged treatment with nearly neat TFA for cleavage. nih.gov When multiple Arg(Mtr) residues are present in a peptide sequence, complete deprotection can be difficult, sometimes requiring up to 12 hours. peptide.comthermofisher.com These extended and harsh conditions can promote undesired side reactions. peptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was developed as a more acid-labile alternative to Mtr. peptide.com While it represents an improvement, its removal can still be slow, potentially taking over four hours when multiple Arg(Pmc) residues are in the sequence. thermofisher.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Among the sulfonyl-based groups, Pbf is the most widely used and most acid-labile. peptide.com The five-membered furan (B31954) ring in its structure increases its lability compared to the six-membered ring in Pmc. nih.gov Deprotection of Arg(Pbf) is generally complete in under four hours, even with multiple incorporations. thermofisher.com

Propensity for Side Reactions: The chemical nature of the protecting group significantly influences the type and extent of side reactions during both coupling and cleavage.

δ-Lactam Formation: One of the most significant side reactions during the activation of arginine for coupling is the intramolecular cyclization of the carboxyl group onto the guanidinium side chain, forming a δ-lactam. This side reaction renders the amino acid derivative unable to couple to the growing peptide chain. Studies have shown that Fmoc-Arg(Boc)2-OH has a particularly high tendency for this side reaction, exhibiting the fastest kinetics of δ-lactam formation (60%) in one study, which resulted in a low coupling efficiency of just 28%. nih.gov The strong electron-withdrawing nature of sulfonyl groups like Pbf or NO2 reduces the nucleophilicity of the guanidino group, thereby suppressing δ-lactam formation. nih.govmdpi.com

Alkylation of Tryptophan: A common side reaction associated with sulfonyl protecting groups occurs during final TFA cleavage. The cleaved Pmc or Mtr groups can generate reactive carbocations that subsequently modify sensitive residues, particularly the indole ring of tryptophan. peptide.comiris-biotech.de The Pbf group is considered less prone to this side reaction. peptide.com this compound avoids this issue entirely, as its cleavage byproducts (isobutylene and carbon dioxide) are volatile and non-reactive towards tryptophan.

Stability in Solution: The stability of the protected amino acid in the solvents used for SPPS (like DMF) is crucial, especially for use in automated synthesizers where solutions may be stored for some time. Research indicates that Fmoc-Arg(Boc)2-OH can slowly degrade in DMF solution, whereas Fmoc-Arg(Pbf)-OH shows high stability over long periods. nih.gov

The following table provides a comparative summary of these arginine derivatives.

Interactive Table: Comparison of Arginine Protecting Groups in Fmoc SPPS| Protecting Group | Relative Lability (Acid Cleavage) | Key Side Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| (Boc)2 | High (TFA, ~1 hr) nih.gov | High propensity for δ-lactam formation during coupling. nih.gov | Avoids sulfonyl-related side reactions (e.g., Trp alkylation). peptide.comiris-biotech.de | Low coupling efficiency due to δ-lactam formation nih.gov; bulky groups can slow kinetics advancedchemtech.com; lower stability in DMF solution. nih.gov |

| Pmc | Moderate (TFA, >4 hrs for multiple Arg) thermofisher.com | Alkylation of Trp during cleavage. thermofisher.comiris-biotech.de | More labile than Mtr. peptide.com | Slow cleavage for multi-Arg peptides thermofisher.com; difficult to scavenge. thermofisher.com |

| Mtr | Low (TFA, up to 12 hrs for multiple Arg) thermofisher.com | Alkylation of Trp during cleavage thermofisher.com; requires harsh, prolonged cleavage. peptide.com | Historically significant. | Difficult/slow to cleave peptide.comthermofisher.com; potential for side reactions due to harsh conditions. peptide.com |

| Tos | Very Low (Requires HF/strong acid) nih.govmdpi.com | Can modify Trp during cleavage. peptide.com | Stable. | Incompatible with standard Fmoc-SPPS cleavage conditions. mdpi.compeptide.com |

Advanced Applications and Derivatization Involving Fmoc D Arg Boc 2 Oh

Use of Fmoc-D-Arg(Boc)2-OH in the Synthesis of D-Amino Acid Peptides

The incorporation of D-amino acids into peptide sequences is a critical strategy for developing therapeutic peptides with improved characteristics. Peptides containing D-amino acids are generally more resistant to proteolytic degradation by endogenous enzymes, which preferentially recognize L-amino acids. peptide.comsmolecule.com This increased stability can lead to a longer biological half-life and improved bioavailability. peptide.com

Fmoc-protected D-arginine derivatives, such as Fmoc-D-Arg(Pbf)-OH, are commonly used in solid-phase peptide synthesis (SPPS) to create these stabilized peptides. peptide.comsigmaaldrich.compeptanova.deiris-biotech.de Research has shown that substituting L-arginine with D-arginine in certain antimicrobial peptides can enhance their efficacy. For example, replacing the two L-Arg residues in the antimicrobial peptide oncocin with D-Arg significantly increased its bioavailability from 25 minutes to over 8 hours, with a slight improvement in antibacterial activity. peptide.com Similarly, substituting D-lysine with D-arginine in the antimicrobial peptide RLA was found to improve membrane permeability and increase accumulation in mitochondria. peptide.com Furthermore, D-peptide analogs of naturally occurring L-peptides are synthesized using building blocks like Fmoc-D-Arg derivatives to study structure-function relationships and develop therapeutics with enhanced properties. smolecule.com

Application in Aza-Arginine Precursor Synthesis

Aza-peptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.eeresearchgate.net This modification can confer unique structural properties and increased resistance to enzymatic degradation, making aza-peptides valuable in drug design. kirj.eeresearchgate.net The synthesis of aza-arginine-containing peptidomimetics requires a suitable protected precursor, which can be challenging to prepare due to the complex guanidinium (B1211019) group. kirj.ee

A notable application of chemistry related to this compound is in the development of precursors for aza-arginine. Researchers have developed an efficient synthesis for the aza-arginine precursor, Fmoc-aza-Arg(Boc)2, via a hydrazine (B178648) alkylation pathway. kirj.eeresearchgate.netsemanticscholar.org This method is considered shorter and more efficient than alternative routes like reductive alkylation. kirj.eeresearchgate.netsemanticscholar.org

Table 1: Key Steps in the Synthesis of Fmoc-aza-Arg(Boc)2 Precursor

| Step | Reactants | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Alkylation | Protected Hydrazine, 3-(N-Boc)aminopropyl bromide | - | N-Fmoc-N′-(3-(N-Boc)aminopropyl)hydrazine | ~70% | researchgate.net |

| 2. Deprotection | N-Fmoc-N′-(3-(N-Boc)aminopropyl)hydrazine | Trifluoroacetic Acid (TFA) | N-Fmoc-N′-(3-aminopropyl)hydrazine | - | kirj.ee |

| 3. Guanylation | N-Fmoc-N′-(3-aminopropyl)hydrazine | N,N′-di-Boc-N″-Tf-guanidine, Triethylamine (TEA) | Fmoc-aza-Arg(Boc)2 precursor | 66% | kirj.eeresearchgate.net |

The primary motivation for synthesizing the Fmoc-aza-Arg(Boc)2 precursor is its incorporation into peptidomimetic structures. kirj.eeresearchgate.net The substitution of a standard amino acid with its aza-analog is a recognized strategy for creating peptidomimetics with an increased effective lifetime in biological systems. kirj.eeresearchgate.net Once the Fmoc-aza-Arg(Boc)2 precursor is synthesized, it can be used as a building block in standard Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an aza-arginine residue at a specific position within a peptide chain. researchgate.netuniv-rennes1.fr This allows for the creation of novel peptide-based molecules with enhanced stability and potentially altered biological activity, making them promising candidates for therapeutic development. kirj.eeresearchgate.net

Bioisosteric Replacement Strategies Utilizing this compound Analogs

Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a biologically active compound is replaced with another, creating a new compound with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. cambridgemedchemconsulting.comspirochem.com Analogs of arginine are of great interest for this purpose, as the guanidinium side chain is crucial for many biological recognition processes. issuu.com

A key strategy for creating bioisosteric arginine analogs involves modifying the guanidine (B92328) group itself. iris-biotech.de One innovative approach is the replacement of the native guanidino group with an amino-functionalized, Nω-carbamoylated guanidine moiety. issuu.comiris-biotech.de This results in a carbamoylguanidine structure that is chemically stable. iris-biotech.deiris-biotech.deiris-biotech.de

These analogs are synthesized as Nα-Fmoc protected building blocks, where the new amino group on the side chain is orthogonally protected, typically with a Boc group. iris-biotech.de This allows for their direct use in SPPS. iris-biotech.deiris-biotech.de The resulting modified arginine has a lower basicity (pKa around 8) than natural arginine, but it is still sufficiently basic to be protonated at physiological pH, thus serving as an effective bioisosteric substitute. iris-biotech.deiris-biotech.deiris-biotech.de

Table 2: Examples of Fmoc-Arginine Analogs for Bioisosteric Replacement

| Compound Name | Modification | Purpose | Reference |

|---|---|---|---|

| Fmoc-L-Arg(Boc,Bu-NHBoc)-OH | Guanidine group replaced with an Nω-carbamoylated, amino-functionalized moiety (butyl spacer). | Bioisosteric replacement of arginine; provides a handle for derivatization. | iris-biotech.deiris-biotech.de |

| Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH | Guanidine group replaced with an Nω-carbamoylated, amino-functionalized moiety (PEG spacer). | Bioisosteric replacement of arginine; provides a handle for derivatization. | iris-biotech.deiris-biotech.deiris-biotech.de |

| Fmoc-D-homoArg(Boc)2-OH | Homolog of arginine with an additional methylene (B1212753) group in the side chain. | Increases peptide stability against tryptic digestion. | iris-biotech.de |

The true utility of these arginine analogs with modified guanidine groups lies in their application for peptide derivatization and conjugation. iris-biotech.deiris-biotech.deiris-biotech.de The side chains of lysine (B10760008) and cysteine are traditional points for conjugation, but if these residues are absent or part of the active site, alternatives are needed. iris-biotech.de The Nω-carbamoylated arginine analogs provide a novel point for modification. issuu.comiris-biotech.de

After the peptide is synthesized using these building blocks, the orthogonal protecting group (e.g., Boc) on the analog's side-chain amino group can be selectively removed. iris-biotech.de This exposes a reactive amine that can be used to attach various molecules, such as fluorescent dyes, isotope labels for imaging, or bioorthogonally reactive groups for click chemistry. iris-biotech.de This strategy has been successfully applied to label peptide receptor ligands like angiotensin II and neurotensin (B549771) mimics with tritium (B154650) and fluorescent tags while maintaining high receptor affinity. iris-biotech.deiris-biotech.deiris-biotech.de Furthermore, this reactive handle can be used to form intramolecular bridges, creating cyclic peptides. iris-biotech.de

Synthesis of Complex Peptides and Peptidomimetics Incorporating this compound

The protected D-arginine derivative, this compound, is a crucial building block in the solid-phase peptide synthesis (SPPS) of complex peptides and peptidomimetics. The incorporation of D-amino acids, such as D-arginine, can confer valuable properties to synthetic peptides, including increased stability against enzymatic degradation by proteases. activotec.com This enhanced stability is a significant advantage for developing peptide-based therapeutics with improved pharmacokinetic profiles. activotec.com

The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group is standard in modern peptide synthesis, allowing for mild deprotection conditions. chempep.com The two Boc (tert-butyloxycarbonyl) groups on the guanidino side chain of arginine provide robust protection, preventing unwanted side reactions during peptide chain elongation. chempep.com While effective, the bulky nature of the di-Boc protection may necessitate longer coupling times or the use of potent activation reagents like PyBOP® or TBTU to ensure efficient incorporation into the growing peptide chain. advancedchemtech.com

Peptidomimetics, which are molecules that mimic the structure and function of peptides, often incorporate non-standard amino acids like aza-amino acids to improve their biological activity and stability. kirj.ee The synthesis of aza-arginine-containing peptidomimetics can be achieved by first incorporating a protected aza-ornithine precursor into the peptide sequence, followed by guanidylation of the side-chain amino group. kirj.ee A more direct approach involves the synthesis of the Fmoc-aza-Arg(Boc)2 precursor, which can then be used directly in SPPS. kirj.eeuniv-rennes1.fr

| Property | Description | Source |

| Enzymatic Stability | Incorporation of D-amino acids increases resistance to proteases. | activotec.com |

| Coupling Conditions | May require longer reaction times or potent activators due to steric hindrance. | advancedchemtech.com |

| Peptidomimetic Applications | Used in the synthesis of aza-peptides for enhanced stability. | kirj.eeuniv-rennes1.fr |

Incorporation into Antimicrobial Peptide Analogs

A significant application of this compound is in the synthesis of antimicrobial peptide (AMP) analogs. Many natural AMPs contain D-amino acids, which contribute to their potent activity and stability. activotec.com Arginine-rich peptides are particularly noted for their antimicrobial properties, often acting by disrupting microbial cell membranes. chempep.com

The substitution of L-amino acids with D-amino acids in AMPs is a common strategy to enhance their therapeutic potential. For example, replacing L-arginine residues with D-arginine can increase the bioavailability of the peptide. peptide.com This modification can also improve membrane permeability and accumulation within the target microbes. peptide.comsmolecule.com The synthesis of such analogs relies on the availability of high-purity Fmoc-D-amino acid building blocks, including this compound. activotec.com Research has demonstrated the successful application of Fmoc-D-Arg(Pbf)-OH, a related derivative, in preparing analogs of the antimicrobial peptide oncocin, where the substitution of L-Arg with D-Arg significantly increased the peptide's half-life while maintaining or slightly improving its antibacterial activity. peptide.com A similar approach can be envisioned using the di-Boc protected D-arginine derivative.

| Peptide Analog | Modification | Effect | Source |

| Oncocin Analog | Replacement of L-Arg with D-Arg | Increased bioavailability and slightly improved antibacterial activity | peptide.com |

| RLA Analog | Substitution of D-lysine with D-arginine | Improved membrane permeability and mitochondrial accumulation | peptide.com |

Synthesis of Cyclic Peptides

This compound is also a valuable reagent in the synthesis of cyclic peptides. Cyclic peptides are of great interest in drug discovery as they often exhibit enhanced biological activity and stability compared to their linear counterparts. The inclusion of a D-amino acid in the linear peptide precursor can promote efficient cyclization. activotec.com

The synthesis of daptomycin (B549167), a cyclic lipodepsipeptide antibiotic, and its analogs provides a relevant example of complex peptide synthesis where D-amino acids are incorporated. nih.govresearchgate.net Although many reported syntheses of daptomycin analogs utilize Fmoc-D-Ala-OH or other D-amino acids, the principles of solid-phase synthesis and subsequent cyclization are applicable. google.comgoogle.com The synthesis of a cyclic dipeptide with antifungal and anticancer activity containing D-arginine has also been reported, highlighting the potential of D-Arg containing cyclic structures. peptide.com The synthesis of such peptides involves the assembly of the linear precursor on a solid support using Fmoc-protected amino acids, including the D-enantiomer, followed by cleavage from the resin and head-to-tail cyclization in solution. google.com

| Feature | Role in Cyclic Peptide Synthesis | Source |

| D-Amino Acid Inclusion | Promotes efficient cyclization of the linear precursor. | activotec.com |

| Synthetic Strategy | Solid-phase synthesis of the linear peptide followed by solution-phase cyclization. | google.com |

| Bioactivity | Cyclic peptides containing D-arginine have shown antifungal and anticancer properties. | peptide.com |

Analytical Considerations in Fmoc D Arg Boc 2 Oh Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., RP-HPLC)

A typical RP-HPLC setup for analyzing Fmoc-amino acids, including Fmoc-D-Arg(Boc)2-OH, employs a C18 stationary phase. Elution is commonly achieved using a gradient of aqueous acetonitrile (B52724) containing an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), which serves as an ion-pairing agent to improve peak shape and retention. rsc.org Detection is usually performed by monitoring UV absorbance at wavelengths characteristic of the Fmoc group (e.g., 210 nm, 262 nm, or 301 nm). rsc.orgwikipedia.orgsemanticscholar.org

In the context of Solid-Phase Peptide Synthesis (SPPS), RP-HPLC is crucial for monitoring both the deprotection and coupling steps. The progress of the coupling reaction of this compound can be followed by taking an aliquot of the reaction supernatant, diluting it, and injecting it into the HPLC. The disappearance of the peak corresponding to the free this compound indicates its consumption as it couples to the resin-bound peptide. mdpi.com

Furthermore, the stability of this compound in the synthesis solvent, typically dimethylformamide (DMF), is an important consideration. Studies have shown that Fmoc-Arg(Boc)2-OH can degrade over time in DMF, primarily yielding the mono-Boc protected derivative. mdpi.comresearchgate.net While solutions are generally stable enough for use in automated synthesizers over a typical run, monitoring by HPLC ensures that significant degradation does not compromise the synthesis. researchgate.net

Table 1: Representative RP-HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition | Source(s) |

| Column | C18, 5 µm particle size, 250 x 4.6 mm | rsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | rsc.org |

| Gradient | Linear gradient, e.g., 30% to 95% B over 15 minutes | mdpi.com |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 210 nm or 220 nm | rsc.orgphenomenex.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | rsc.org |

Spectroscopic Techniques for Structural Characterization of Synthesized Intermediates (e.g., NMR, HRMS)

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and any intermediates derived from it. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR): Both proton (¹H) and carbon (¹³C) NMR are used to verify the structure. The complex structure of this compound gives rise to a characteristic pattern of signals. In ¹H NMR, key diagnostic signals include a large singlet around δ 1.40 ppm corresponding to the 18 protons of the two magnetically equivalent tert-butoxycarbonyl (Boc) groups. The protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear as a series of multiplets in the aromatic region (δ 7.30–7.80 ppm), while the alpha-proton of the arginine backbone is observed as a multiplet around δ 4.20 ppm. ¹³C NMR provides complementary information, with characteristic signals for the carbonyls of the Boc and Fmoc groups, the quaternary carbons of the t-butyl groups, and the distinct carbons of the arginine side chain and the Fmoc moiety. escholarship.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the molecule, which can be used to confirm its elemental composition. For this compound (Chemical Formula: C₃₁H₄₀N₄O₈), the expected monoisotopic mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This technique is invaluable for confirming the identity of the starting material and for characterizing synthesized peptide intermediates containing this residue. escholarship.orgrsc.org

Table 2: Key Spectroscopic Data for this compound

| Technique | Parameter | Characteristic Value / Data | Source(s) |

| Chemical Formula | - | C₃₁H₄₀N₄O₈ | alfa-chemistry.com |

| Molecular Weight | - | 592.67 g/mol | alfa-chemistry.com |

| ¹H NMR | Chemical Shift (δ) | ~1.40 ppm (s, 18H, Boc CH₃), ~4.20 ppm (m, 1H, α-CH), ~7.30-7.80 ppm (m, 8H, Fmoc Ar-H) | |

| HRMS | Calculated Mass [M+H]⁺ | C₃₁H₄₁N₄O₈⁺, m/z 593.2924 | Calculated |

| InChI Key | - | WPAALELGEWGQEG-DEOSSOPVSA-N | alfa-chemistry.com |

Methods for Assessing Coupling Efficiency in SPPS

Ensuring the complete acylation of the free N-terminal amine on the growing peptide chain by this compound is paramount for a successful synthesis. Incomplete coupling leads to the formation of deletion sequences, which can be difficult to separate from the target peptide. Due to the significant steric hindrance from the two Boc groups on the guanidino side chain, the coupling of this compound can be slower or less efficient than for many other amino acids. sigmaaldrich.comadvancedchemtech.com Therefore, careful monitoring is essential.

Several methods, both qualitative and quantitative, are employed to assess coupling efficiency:

The Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. iris-biotech.dechempep.com A small sample of the peptidyl-resin is treated with ninhydrin (B49086) reagents and heated. A blue or violet color indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. iris-biotech.de A negative result (yellow or colorless beads) suggests the coupling is complete. iris-biotech.de This test is simple and rapid, making it suitable for routine in-process control. chempep.com

UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection: A quantitative method to assess coupling efficiency involves monitoring the Fmoc group in the subsequent deprotection step. wikipedia.orgiris-biotech.de The Fmoc group is cleaved by a solution of piperidine (B6355638) in DMF, releasing dibenzofulvene, which forms a piperidine-dibenzofulvene adduct. iris-biotech.de This adduct has a strong UV absorbance, typically measured around 301 nm. iris-biotech.de By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc released can be quantified using the Beer-Lambert law. Comparing this value to the theoretical maximum (based on the resin loading) or the amount released in the previous cycle gives a quantitative measure of the coupling yield of the preceding step. iris-biotech.dethieme-connect.de

Due to the bulky nature of the di-Boc protecting groups, researchers often employ strategies to drive the coupling of this compound to completion. These may include using more potent activating agents like PyBOP® or TBTU, extending reaction times, or performing a second "double coupling" step. sigmaaldrich.comadvancedchemtech.com The choice of method is often guided by the specific peptide sequence and the results of the in-process monitoring tests.

Table 3: Common Methods for Monitoring Coupling Efficiency in SPPS

| Method | Principle | Type | Application Notes for this compound | Source(s) |

| Kaiser Test | Colorimetric reaction of ninhydrin with primary amines. | Qualitative | A rapid and common in-process check. A negative (yellow) result is desired before proceeding. | iris-biotech.dechempep.com |

| UV-Vis Monitoring | Spectrophotometric quantification of the Fmoc-piperidine adduct released during deprotection. | Quantitative | Provides a numerical yield for the coupling step. Useful for optimizing conditions for difficult couplings. | wikipedia.orgiris-biotech.dethieme-connect.de |

| RP-HPLC Analysis | Chromatographic quantification of unreacted this compound in the reaction solution. | Quantitative | Confirms consumption of the amino acid from the coupling solution. | mdpi.com |

Future Research Directions in Fmoc D Arg Boc 2 Oh Chemistry

Development of More Efficient and Economical Synthetic Pathways for Fmoc-D-Arg(Boc)2-OH

One promising approach involves the guanylation of an ornithine derivative. For instance, a reported method prepares the L-enantiomer, Fmoc-Arg(Boc)2-OH, in excellent yield from Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflyguanidine in the presence of diisopropylethylamine (DIEA). researchgate.net This strategy offers an efficient and economical pathway that could be adapted for the D-enantiomer. Another established method starts from Z-Orn-OH and N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea to produce Z-Arg(Boc)2-OH in high yield, which can then be converted to the Fmoc-protected derivative. researchgate.net

| Starting Materials | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| Fmoc-Orn·HCl | N,N′-di-Boc-N′′-triflyguanidine, DIEA | Excellent | researchgate.net |

| Z-Orn-OH | N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea | High | researchgate.net |

| Cu(II)-ornithine complex | N,N′bis-urethane protected derivatives of 1-guanylpyrazole | 65% (2 steps) | researchgate.net |

Strategies to Mitigate Side Reactions and Enhance Coupling Yields of this compound

The sterically hindered nature of the di-Boc-protected guanidinium (B1211019) group in this compound can lead to challenges during peptide coupling, including slower reaction times and incomplete incorporation. advancedchemtech.com A primary side reaction associated with arginine derivatives during solid-phase peptide synthesis (SPPS) is δ-lactam formation. nih.govnih.gov

Future research is directed towards optimizing coupling conditions to enhance efficiency and minimize side reactions. This includes the investigation of:

Advanced Coupling Reagents: While standard activators like PyBOP® or TBTU can be used, exploring more potent coupling reagents may improve yields and reduce reaction times required for this bulky amino acid derivative. advancedchemtech.com

Solvent Composition: The choice of solvent can significantly influence side reactions. For example, studies on Arg-lactamisation have shown that the solvent environment plays a crucial role. rsc.org Investigating green binary solvent mixtures could not only improve the environmental footprint of SPPS but also offer a tool to suppress such side reactions. rsc.org

Reaction Conditions: Systematically studying the effects of temperature, concentration, and pre-activation times can lead to optimized protocols for the incorporation of this compound. For instance, allowing for the formation of the activated ester before adding the amine component can sometimes reduce the formation of unwanted byproducts. reddit.com

| Side Reaction | Contributing Factors | Potential Mitigation Strategy | Reference |

|---|---|---|---|

| δ-Lactam Formation | Intramolecular cyclization of the activated arginine residue. | Use of alternative protecting groups (e.g., NO2); optimization of solvent. | nih.govnih.govrsc.org |

| Incomplete Coupling | Steric hindrance from the (Boc)2 protecting groups. | Use of potent coupling reagents (e.g., PyBOP®, TBTU); longer reaction times; double coupling. | advancedchemtech.comrsc.org |

| Guanidinylation | Excess aminium/uronium coupling reagents reacting with free amino groups. | Use of a slight excess of the carboxylic acid component relative to the coupling reagent. | bachem.com |

Exploration of Novel Protecting Group Combinations for Arginine in the Context of this compound

The di-Boc protection of the arginine side chain is effective but not without its drawbacks, primarily the steric bulk that can impede coupling reactions. advancedchemtech.com This has prompted research into alternative and potentially more efficient protecting group strategies for the guanidinium function.

Future work in this area could explore:

Asymmetrical Protection: Investigating combinations of different protecting groups on the guanidinium nitrogens, which might offer a balance between sufficient protection to prevent side reactions and reduced steric hindrance to facilitate coupling.

Novel Protecting Groups: The development of entirely new protecting groups for arginine that are compatible with Fmoc chemistry is an active area of research. For instance, the nitro (NO2) group has been revisited as it can prevent δ-lactam formation. nih.govnih.gov Other sulfonyl-based protecting groups, such as the 1,2-dimethylindole-3-sulfonyl (MIS) group, have been developed to be highly acid-labile. ub.edu While the standard for D-Arg is often the Pbf group, known for its high acid lability, the exploration of alternatives continues. chempep.com

Orthogonal Strategies: Developing protecting group schemes that allow for the selective deprotection of the arginine side chain while the peptide is still on the resin would enable further chemical modifications, such as side-chain cyclization or labeling.

| Protecting Group | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| di-tert-butoxycarbonyl | (Boc)2 | Reduces basicity of the guanidinium group. | researchgate.net |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Highly acid-labile, standard in Fmoc-SPPS. | chempep.com |

| Nitro | NO2 | Prevents δ-lactam formation; requires specific removal conditions (e.g., SnCl2). | nih.govnih.gov |

| Tosyl | Tos | Used in Boc chemistry; requires harsh cleavage conditions (e.g., HF). | peptide.com |

Expansion of this compound Applications in Chemical Biology and Material Science

The incorporation of D-amino acids, such as D-arginine, into peptides is a key strategy for enhancing their stability against enzymatic degradation. chempep.com This property is highly valuable in the development of therapeutic peptides with improved pharmacokinetic profiles. chempep.com

Future research directions for this compound in these fields include:

Chemical Biology: The synthesis of peptide-based probes and inhibitors for studying biological processes. D-Arg containing peptides can serve as stable tools to investigate enzyme-substrate interactions or to modulate protein-protein interactions. chempep.com The positively charged guanidinium group of arginine is often crucial for biological activity, and its D-configuration can offer unique binding properties and resistance to proteases.

Material Science: The development of novel biomaterials with programmed self-assembly properties. Peptides containing D-amino acids can form distinct secondary structures compared to their all-L counterparts. The incorporation of D-arginine could be used to control the self-assembly of peptide hydrogels, nanofibers, or other nanomaterials for applications in tissue engineering, drug delivery, and biosensing. The robust nature of D-peptides makes them attractive for creating durable biomaterials.

Further exploration in these areas will likely uncover new and innovative uses for this compound, driven by the unique structural and stability advantages conferred by the D-arginine residue.

Q & A

Q. How does the solubility profile of Fmoc-D-Arg(Boc)₂-OH influence solvent selection in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents like DMF or NMP. For SPPS, pre-dissolve in DMF (10 mM) to ensure efficient coupling. Note that prolonged exposure to DMF (>24 hours) reduces purity by ~40%, necessitating time-optimized protocols .

Q. What safety precautions are necessary when handling Fmoc-D-Arg(Boc)₂-OH in laboratory settings?